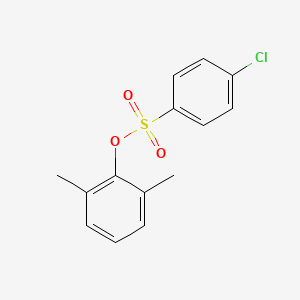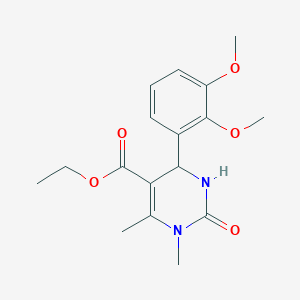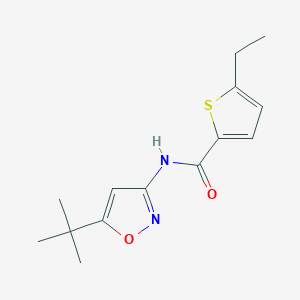![molecular formula C24H20O4 B5215138 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one](/img/structure/B5215138.png)
2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one, also known as Flavopiridol, is a synthetic flavone that has been extensively studied for its potential therapeutic applications. Flavopiridol is a potent inhibitor of cyclin-dependent kinases (CDKs) and has been shown to have anti-tumor activity in preclinical studies.
Wirkmechanismus
2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one is a potent inhibitor of CDKs, which are enzymes that play a crucial role in cell cycle regulation. By inhibiting CDKs, 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one disrupts cell cycle progression and induces cell death in cancer cells. 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one has also been shown to inhibit the activity of other kinases, such as glycogen synthase kinase 3 (GSK-3), which may contribute to its anti-tumor activity.
Biochemical and physiological effects:
2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity. 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one has been shown to have a relatively short half-life in vivo, which may limit its efficacy as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one has several advantages for use in lab experiments. It is a potent inhibitor of CDKs and has been extensively studied for its anti-tumor activity. However, 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one has a relatively short half-life in vivo, which may limit its usefulness in certain experiments. Additionally, 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one has been shown to have off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one. One area of interest is the development of more potent and selective CDK inhibitors that may have improved efficacy and fewer off-target effects. Another area of interest is the identification of biomarkers that may predict response to 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one or other CDK inhibitors. Additionally, the combination of 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one with other therapeutic agents may be explored as a potential treatment strategy for cancer and other diseases.
Synthesemethoden
The synthesis of 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one involves several steps, starting with the condensation of 2-acetylfuran and 3-methylbenzaldehyde to form 2-acetyl-3-methylbenzofuran. This intermediate is then reacted with 4-hydroxybenzaldehyde to form the desired product, 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one. The overall yield of the synthesis is around 20%, and the purity of the product can be improved through various purification techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to have anti-tumor activity in preclinical studies, and several clinical trials have been conducted to evaluate its efficacy in various types of cancer. 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one has also been studied for its potential use in the treatment of other diseases such as rheumatoid arthritis and viral infections.
Eigenschaften
IUPAC Name |
2-methyl-7-[(3-methylphenyl)methoxy]-3-phenoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O4/c1-16-7-6-8-18(13-16)15-26-20-11-12-21-22(14-20)27-17(2)24(23(21)25)28-19-9-4-3-5-10-19/h3-14H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCRRRZVVUGEIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC3=C(C=C2)C(=O)C(=C(O3)C)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5215059.png)
![3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole](/img/structure/B5215067.png)
![N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B5215068.png)
![N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5215081.png)
![1-(4-chlorophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5215092.png)
![2-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-nitrobenzoic acid](/img/structure/B5215107.png)

![{1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-pyrrolidinyl}methanol](/img/structure/B5215110.png)


![methyl {1,5-dimethyl-9-oxo-7-[(propylamino)carbonothioyl]-3,7-diazabicyclo[3.3.1]non-3-yl}(oxo)acetate](/img/structure/B5215145.png)
![bis[2-(dibenzylamino)ethyl] succinate](/img/structure/B5215149.png)
![N-(2-methoxyphenyl)-6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5215162.png)
![2-butyl-N-[(1-hydroxycyclohexyl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5215164.png)